molecular formula C11H20N4O3S B8455568 1H-Imidazole-4-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)- CAS No. 137048-91-0

1H-Imidazole-4-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-

Cat. No. B8455568
M. Wt: 288.37 g/mol
InChI Key: KCWIXYBVHBWUJO-UHFFFAOYSA-N
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Description

1H-Imidazole-4-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)- is a useful research compound. Its molecular formula is C11H20N4O3S and its molecular weight is 288.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-4-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-4-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

137048-91-0

Product Name

1H-Imidazole-4-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-

Molecular Formula

C11H20N4O3S

Molecular Weight

288.37 g/mol

IUPAC Name

1-methyl-N-(3-morpholin-4-ylpropyl)imidazole-4-sulfonamide

InChI

InChI=1S/C11H20N4O3S/c1-14-9-11(12-10-14)19(16,17)13-3-2-4-15-5-7-18-8-6-15/h9-10,13H,2-8H2,1H3

InChI Key

KCWIXYBVHBWUJO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCCN2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

16.7 g (46.5 mmol) of 5-chloro-N-(3-morpholino-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride from Example 32 are hydrogenated at 25° C. and 3.45 bar in the presence of 3 g of Pd/C catalyst in 250 ml of water. The residue remaining after filtration and evaporation in vacuo is converted into the free base using saturated potassium carbonate solution, extracted with dichloromethane and recrystallized from dioxane/diisopropyl ether in order to give the crystalline title compound, identical with that as in Example 7.
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Analogously to Example 7, 10 g (51 mmol) of 1-ethyl-4-imidazolesulfonyl chloride from Example C-2 are reacted with 7.5 ml (51 mmol) of 3-morpholinopropylamine in 200 ml of acetonitrile and the mixture is correspondingly worked up. The hydrochloride thus obtained is dissolved in methanol and converted into the free base by means of an equivalent amount of methanolic sodium methylate solution. The oil remaining after evaporating in vacuo crystallizes after addition of an equimolar amount of ethanolic fumaric acid as the hydrogenfumarate of melting point 148°-149° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 30 g (0.17 mol) of 1-methylimidazole-4-sulfonyl chloride from Example C-1 in 150 ml of acetonitrile is added dropwise to a solution of 24 ml (0.17 mol) of 3-morpholinopropylamine in 50 ml of acetonitrile (or dichloromethane). The temperature of the reaction mixture is kept at room temperature or below by external cooling with ice-water. Stirring is continued for 6 h at room temperature. The precipitate deposited is filtered off with suction and recrystallized from acetonitrile in order to give 46 g (85% of theory) of the title compound (hydrochloride) of melting point 207°-208° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

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